N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with two ketone groups at positions 9 and 10, linked to a benzothiophene moiety through a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation is carried out to introduce the ketone groups at positions 9 and 10, forming 9,10-anthraquinone.
Amidation Reaction: The 9,10-anthraquinone is then reacted with 1-benzothiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide linkage.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The anthracene core can undergo further oxidation to form more complex quinone derivatives.
Reduction: The ketone groups in the anthracene moiety can be reduced to form hydroxyanthracene derivatives.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its conjugated system.
Catalysis: Acts as a ligand in coordination chemistry for catalysis applications.
Biology and Medicine:
Drug Development:
Biological Probes: Used in fluorescence microscopy for imaging biological samples.
Industry:
Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.
Polymers: Incorporated into polymer matrices to enhance mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide involves its ability to interact with biological macromolecules. The anthracene core can intercalate with DNA, disrupting the replication process and potentially leading to apoptosis in cancer cells. The benzothiophene moiety can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Comparison:
- Structural Differences: While these compounds share the anthracene core, they differ in the substituents attached to the carboxamide group, which can significantly affect their chemical reactivity and biological activity.
- Unique Properties: N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-3-carboxamide is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic properties and potential for diverse applications in material science and medicine.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO3S/c25-21-14-7-1-2-8-15(14)22(26)20-16(21)9-5-10-18(20)24-23(27)17-12-28-19-11-4-3-6-13(17)19/h1-12H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFQNUEYGAPNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CSC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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